2-{4-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
Overview
Description
2-{4-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a useful research compound. Its molecular formula is C28H28N4O2 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-4-{4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}-1-phthalazinamine is 452.22122615 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Enzyme Involvement Research has identified the cytochrome P450 and other enzymes involved in the oxidative metabolism of related compounds, showing the detailed metabolic pathways and enzyme kinetics. Such studies are crucial for understanding the drug's metabolism in the human body, potentially guiding dosing and safety considerations (Hvenegaard et al., 2012).
Receptor Binding and Selectivity Investigations into receptor binding and selectivity are fundamental for assessing a compound's potential therapeutic applications. For instance, analogues of serotonin antagonists have been studied for their selectivity and affinity, providing insights into their potential use in treating conditions related to serotonin dysfunction (Raghupathi et al., 1991).
Anti-acetylcholinesterase Activity Compounds with anti-acetylcholinesterase (AChE) activity are of significant interest for the treatment of neurodegenerative diseases, such as Alzheimer's. Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown potent AChE inhibitory activity, suggesting potential as antidementia agents (Sugimoto et al., 1990).
Synthetic and Structural Studies The synthesis and characterization of novel compounds, including those with piperazine derivatives, contribute to the development of new therapeutic agents. Studies often include antimicrobial activities, showcasing the broad potential applications of these compounds in treating various infections (Kottapalle et al., 2021).
Photodynamic Antifungal Activities The development of zinc(II) phthalocyanines substituted with piperazinyl moieties highlights the exploration of novel compounds for antifungal photodynamic therapy. Such research demonstrates the potential of these compounds in addressing fungal infections, with studies detailing their photophysical properties and cellular uptake (Zheng et al., 2013).
Properties
IUPAC Name |
2-[4-[4-(benzylamino)phthalazin-1-yl]phenoxy]-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c33-26(32-17-7-2-8-18-32)20-34-23-15-13-22(14-16-23)27-24-11-5-6-12-25(24)28(31-30-27)29-19-21-9-3-1-4-10-21/h1,3-6,9-16H,2,7-8,17-20H2,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXATMLJHVMOBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)NCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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